1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and a pyrazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Pyridinyl Group: The pyridinyl group is typically introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridinyl boronic acid or ester.
Formation of the Aldehyde Group: The final step involves the oxidation of a suitable precursor to introduce the aldehyde functional group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl and pyridinyl groups can enhance its binding affinity and specificity towards these targets. The aldehyde group may also play a role in forming covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde
- 1-(2-Bromophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde
- 1-(2-Methylphenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing lipophilicity, and improving binding affinity to biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
618101-79-4 |
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Molecular Formula |
C15H10FN3O |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H10FN3O/c16-13-5-1-2-6-14(13)19-9-12(10-20)15(18-19)11-4-3-7-17-8-11/h1-10H |
InChI Key |
UCZYUTTUSCFEBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O)F |
Origin of Product |
United States |
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